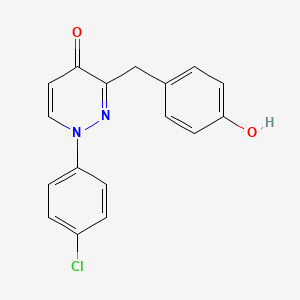
1-(4-chlorophenyl)-3-(4-hydroxybenzyl)pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a 4-hydroxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxybenzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 4-chlorophenyl-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one.
Reduction: Formation of 4-chlorophenyl-3-[(4-aminophenyl)methyl]pyridazin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)piperazine: Shares the 4-chlorophenyl group but has a different core structure.
1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid: Similar in having a 4-chlorophenyl group but differs in the functional groups and overall structure.
Uniqueness: 1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one is unique due to its combination of a pyridazine ring with both a 4-chlorophenyl and a 4-hydroxyphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Formule moléculaire |
C17H13ClN2O2 |
|---|---|
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-3-5-14(6-4-13)20-10-9-17(22)16(19-20)11-12-1-7-15(21)8-2-12/h1-10,21H,11H2 |
Clé InChI |
BOERWEFLOUCIFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















